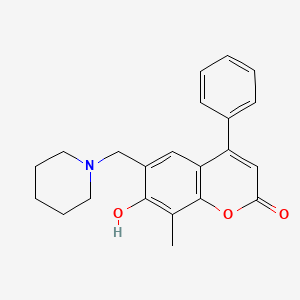![molecular formula C22H29N3O5S B11155520 1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155520.png)
1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrrolidine ring, and a sulfamoyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring or the sulfamoyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds share the furan-2-ylmethyl group and have shown potential as anticancer agents.
Furimazine derivatives: These compounds are used in bioluminescence applications and share structural similarities with the furan ring.
Uniqueness
1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a furan ring, and a sulfamoyl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
Molecular Formula |
C22H29N3O5S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H29N3O5S/c1-3-11-24(12-4-2)31(28,29)20-9-7-18(8-10-20)25-16-17(14-21(25)26)22(27)23-15-19-6-5-13-30-19/h5-10,13,17H,3-4,11-12,14-16H2,1-2H3,(H,23,27) |
InChI Key |
KMAURBKBNOCNGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B11155442.png)
![7,9,9-Trimethylbenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11155450.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan](/img/structure/B11155454.png)
![3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11155455.png)
![6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11155468.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11155472.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11155475.png)
![1-(2-Methoxyphenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11155484.png)
![N-[3-(1H-indol-3-yl)propanoyl]norleucine](/img/structure/B11155486.png)

![3-(biphenyl-4-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11155488.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11155493.png)
![3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11155499.png)
![4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B11155504.png)
